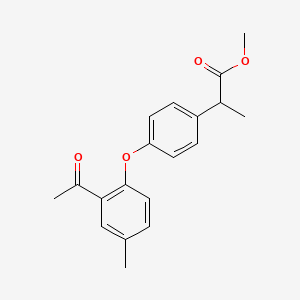

Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate

Beschreibung

Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate is a synthetic ester compound characterized by a central phenyl ring substituted with a 2-acetyl-4-methylphenoxy group and a methyl propanoate moiety.

Eigenschaften

Molekularformel |

C19H20O4 |

|---|---|

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

methyl 2-[4-(2-acetyl-4-methylphenoxy)phenyl]propanoate |

InChI |

InChI=1S/C19H20O4/c1-12-5-10-18(17(11-12)14(3)20)23-16-8-6-15(7-9-16)13(2)19(21)22-4/h5-11,13H,1-4H3 |

InChI-Schlüssel |

URJFTQAYJRLWEY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(C)C(=O)OC)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate typically involves the esterification of 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate may involve continuous flow reactors to optimize reaction efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste generation .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenoxy group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenoxy compound, which can then interact with cellular targets to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity Bromine (): The bromomethyl group in Methyl 2-[4-(bromomethyl)phenyl]propanoate facilitates synthetic modifications (e.g., Suzuki couplings), making it a versatile intermediate. Thiazole-Amino (): The thiazole ring in (S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate derivatives is critical for antimycobacterial activity, with IC₅₀ values in the micromolar range against Mycobacterium tuberculosis.

Ester Group Variations Ethyl vs. Methyl Esters: Ethyl esters (e.g., ) generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance, prolonging plasma half-life. Hydrochloride Salt (): The hydrochloride form of Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate improves aqueous solubility (>50 mg/mL), crucial for parenteral formulations.

Biological Activity Correlations Antimycobacterial Activity (): Thiazole-containing analogs show targeted inhibition of mycobacterial enzymes, while acetyl-methylphenoxy derivatives (target compound) may lack this specificity due to absence of heterocyclic motifs. Pharmaceutical Impurities (): Methyl 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate, a Loxoprofen impurity, highlights the importance of steric effects in metabolic pathways, as cyclopentyl groups may resist oxidative degradation compared to acetyl groups.

Synthetic Utility Bromine as a Synthetic Handle (): Bromomethyl-substituted analogs are pivotal in cross-coupling reactions, enabling diversification of the phenylpropanoate scaffold. Patent Applications (): Complex trifluoromethyl-pyrimidine derivatives in EP 4 374 877 A2 suggest that the target compound’s acetyl-methylphenoxy group could be modified for kinase inhibition or antiviral applications.

Biologische Aktivität

Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate is a compound of significant interest in the fields of chemistry and biology due to its diverse potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate

- Molecular Formula : C19H20O4

- Molecular Weight : 312.37 g/mol

- CAS Number : 78490-39-8

The biological activity of methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate is primarily attributed to its interaction with various molecular targets. The ester group in the compound can undergo hydrolysis, releasing the active phenoxy compound, which may interact with cellular receptors or enzymes. This interaction can modulate various biochemical pathways, resulting in anti-inflammatory and antioxidant effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators.

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition : It is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development .

Case Studies and Research Findings

-

Anti-inflammatory Effects :

- A study conducted on animal models demonstrated that administration of methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate significantly reduced markers of inflammation compared to control groups. The reduction was measured using serum levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory response.

- Antioxidant Activity :

-

Enzyme Interaction Studies :

- Research focusing on the compound's interaction with various enzymes indicated that it could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition was confirmed through enzyme kinetics studies, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate compared to similar compounds:

| Compound Name | Anti-inflammatory Activity | Antioxidant Capacity | Enzyme Inhibition |

|---|---|---|---|

| Methyl 2-(4-(2-acetyl-4-methylphenoxy)phenyl)propanoate | High | High | COX Inhibitor |

| Methyl 2-(4-chlorophenoxy)propanoate | Moderate | Moderate | Weak |

| Methyl 2-(4-bromophenoxy)propanoate | Low | Low | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.